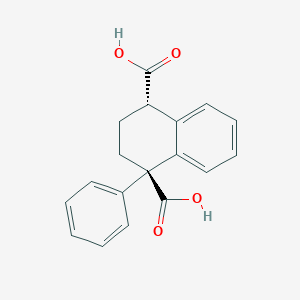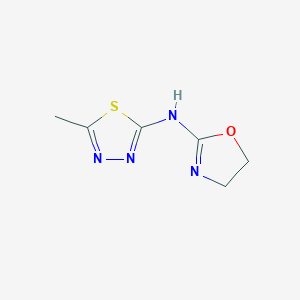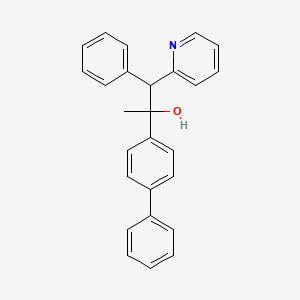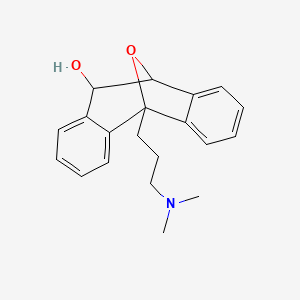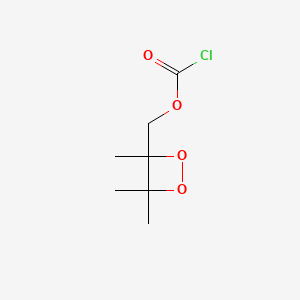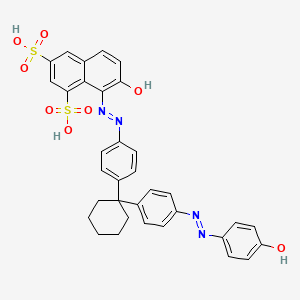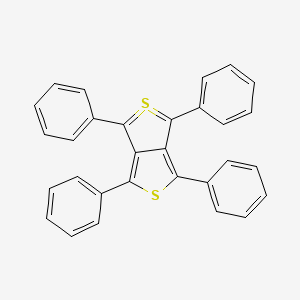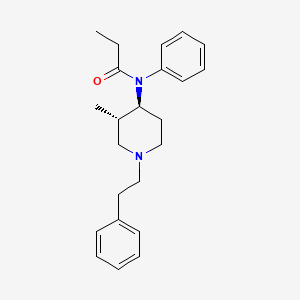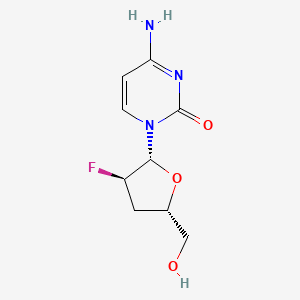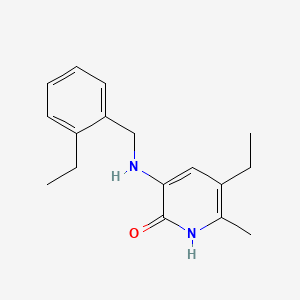![molecular formula C11H9Cl3N2S B12804201 4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 88203-18-3](/img/structure/B12804201.png)
4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 377825 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry and has been studied for its potential therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 377825 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of specific intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization Reactions: These intermediates may undergo cyclization reactions to form the core structure of NSC 377825.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of NSC 377825 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 377825 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 377825 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
NSC 377825 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: NSC 377825 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of NSC 377825 involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function. The exact pathways involved depend on the specific application and context in which NSC 377825 is used.
Comparaison Avec Des Composés Similaires
NSC 377825 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Another indenoisoquinoline compound with similar properties.
NSC 725776 (Indimitecan): Known for its antitumor activity.
NSC 724998 (Indotecan): Also studied for its potential therapeutic effects.
Uniqueness: NSC 377825 is unique due to its specific chemical structure and the particular interactions it has with molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications that differ from those of similar compounds.
Propriétés
Numéro CAS |
88203-18-3 |
|---|---|
Formule moléculaire |
C11H9Cl3N2S |
Poids moléculaire |
307.6 g/mol |
Nom IUPAC |
4-chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H9Cl3N2S/c12-8(13)10-15-9(14)7-5-3-1-2-4-6(5)17-11(7)16-10/h8H,1-4H2 |
Clé InChI |
VUTCRKCUTLDMTC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


